molecular formula C17H25NO2 B5037548 4-(2-(p-Isobutylphenyl)propionyl)morpholine CAS No. 110467-68-0

4-(2-(p-Isobutylphenyl)propionyl)morpholine

Cat. No.: B5037548
CAS No.: 110467-68-0
M. Wt: 275.4 g/mol
InChI Key: UCVMDVRIIAHPGK-UHFFFAOYSA-N
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Description

4-(2-(p-Isobutylphenyl)propionyl)morpholine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is derived from morpholine and features a propionyl group attached to a phenyl ring with an isobutyl substituent. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(p-Isobutylphenyl)propionyl)morpholine typically involves the reaction of morpholine with 2-(4-isobutylphenyl)propionic acid or its derivatives. One common method is the acylation of morpholine using 2-(4-isobutylphenyl)propionyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-(p-Isobutylphenyl)propionyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups to the morpholine ring .

Scientific Research Applications

4-(2-(p-Isobutylphenyl)propionyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(p-Isobutylphenyl)propionyl)morpholine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting enzymes involved in the inflammatory response, similar to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The compound may also interact with receptors in the central nervous system, contributing to its analgesic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(p-Isobutylphenyl)propionyl)morpholine is unique due to its morpholine ring, which imparts different chemical properties and reactivity compared to other NSAIDs.

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-13(2)12-15-4-6-16(7-5-15)14(3)17(19)18-8-10-20-11-9-18/h4-7,13-14H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVMDVRIIAHPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385998
Record name ST088007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110467-68-0
Record name ST088007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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